Divergent Adduct Stoichiometry with Isocyanates: 2:1 vs. 3:1 Adduct Formation
1-Ethyl-2-methylimidazoline reacts with aromatic isocyanates at 0 °C to form a 2:1 adduct (malonamide type), in contrast to 1-ethylimidazoline, which forms a 3:1 adduct with three equivalents of isocyanate [1]. This stoichiometric difference is directly attributed to the presence of the methyl group at the 2-position. The resulting 2:1 adduct can further react at 60 °C with an additional equivalent of isocyanate to yield pyrimidinediones [1].
| Evidence Dimension | Stoichiometry of adduct formation with aromatic isocyanates |
|---|---|
| Target Compound Data | Forms 2:1 adduct (imidazoline:isocyanate) |
| Comparator Or Baseline | 1-Ethylimidazoline: forms 3:1 adduct (imidazoline:isocyanate) |
| Quantified Difference | Target compound forms 2:1 adduct vs. comparator's 3:1 adduct |
| Conditions | Reaction with aromatic isocyanates at 0 °C |
Why This Matters
The specific 2:1 adduct stoichiometry dictates the network architecture and crosslink density in polymer synthesis, enabling distinct material properties unattainable with 1-ethylimidazoline's 3:1 adducts.
- [1] Laue, A., et al. (2016). Structural Aspects of Thermally Cleavable Adducts Derived from the Reaction of Imidazolines with Isocyanates. Synthesis, 48(18), 3055-3061. View Source
